3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound features a tert-butyl group, a methoxy group, and a methoxybenzenesulfonyl-pyrrolidinyl moiety, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the functional groups. One common method involves the reaction of a pyridazine derivative with tert-butyl and methoxybenzenesulfonyl-pyrrolidinyl intermediates under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. The reaction parameters, including temperature, pressure, and reaction time, are optimized to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A similar compound with a pyrazole ring instead of a pyridazine ring, used in drug discovery and organic synthesis.
Uniqueness
3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine stands out due to its unique combination of functional groups and structural features. The presence of the pyridazine ring, tert-butyl group, and methoxybenzenesulfonyl-pyrrolidinyl moiety provides a versatile platform for various chemical modifications and applications. Its distinct properties make it valuable in diverse fields, from medicinal chemistry to materials science.
Properties
Molecular Formula |
C20H27N3O4S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-tert-butyl-6-[[1-(2-methoxyphenyl)sulfonylpyrrolidin-3-yl]methoxy]pyridazine |
InChI |
InChI=1S/C20H27N3O4S/c1-20(2,3)18-9-10-19(22-21-18)27-14-15-11-12-23(13-15)28(24,25)17-8-6-5-7-16(17)26-4/h5-10,15H,11-14H2,1-4H3 |
InChI Key |
WCNFNCGRQCNPQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)S(=O)(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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